Cas no 1567033-59-3 (2(1H)-Pyridinone, 5-amino-3-bromo-1,4-dimethyl-)
2(1H)-Pyridinone, 5-amino-3-bromo-1,4-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- 2(1H)-Pyridinone, 5-amino-3-bromo-1,4-dimethyl-
- 5-amino-3-bromo-1,4-dimethyl-1,2-dihydropyridin-2-one
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- Inchi: 1S/C7H9BrN2O/c1-4-5(9)3-10(2)7(11)6(4)8/h3H,9H2,1-2H3
- InChI Key: KISNISOFVBVSJZ-UHFFFAOYSA-N
- SMILES: C1(=O)N(C)C=C(N)C(C)=C1Br
2(1H)-Pyridinone, 5-amino-3-bromo-1,4-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-783284-0.05g |
5-amino-3-bromo-1,4-dimethyl-1,2-dihydropyridin-2-one |
1567033-59-3 | 95.0% | 0.05g |
$587.0 | 2025-02-22 | |
| Enamine | EN300-783284-0.1g |
5-amino-3-bromo-1,4-dimethyl-1,2-dihydropyridin-2-one |
1567033-59-3 | 95.0% | 0.1g |
$615.0 | 2025-02-22 | |
| Enamine | EN300-783284-0.25g |
5-amino-3-bromo-1,4-dimethyl-1,2-dihydropyridin-2-one |
1567033-59-3 | 95.0% | 0.25g |
$642.0 | 2025-02-22 | |
| Enamine | EN300-783284-0.5g |
5-amino-3-bromo-1,4-dimethyl-1,2-dihydropyridin-2-one |
1567033-59-3 | 95.0% | 0.5g |
$671.0 | 2025-02-22 | |
| Enamine | EN300-783284-1.0g |
5-amino-3-bromo-1,4-dimethyl-1,2-dihydropyridin-2-one |
1567033-59-3 | 95.0% | 1.0g |
$699.0 | 2025-02-22 | |
| Enamine | EN300-783284-2.5g |
5-amino-3-bromo-1,4-dimethyl-1,2-dihydropyridin-2-one |
1567033-59-3 | 95.0% | 2.5g |
$1370.0 | 2025-02-22 | |
| Enamine | EN300-783284-5.0g |
5-amino-3-bromo-1,4-dimethyl-1,2-dihydropyridin-2-one |
1567033-59-3 | 95.0% | 5.0g |
$2028.0 | 2025-02-22 | |
| Enamine | EN300-783284-10.0g |
5-amino-3-bromo-1,4-dimethyl-1,2-dihydropyridin-2-one |
1567033-59-3 | 95.0% | 10.0g |
$3007.0 | 2025-02-22 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01077344-1g |
5-Amino-3-bromo-1,4-dimethyl-1,2-dihydropyridin-2-one |
1567033-59-3 | 95% | 1g |
¥4494.0 | 2023-04-10 |
2(1H)-Pyridinone, 5-amino-3-bromo-1,4-dimethyl- Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 2(1H)-Pyridinone, 5-amino-3-bromo-1,4-dimethyl-
Recent Advances in the Study of 2(1H)-Pyridinone, 5-amino-3-bromo-1,4-dimethyl- (CAS: 1567033-59-3)
The compound 2(1H)-Pyridinone, 5-amino-3-bromo-1,4-dimethyl- (CAS: 1567033-59-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic scaffold is known for its unique structural features, which make it a promising candidate for the design of novel therapeutic agents. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and mechanisms of action, particularly in the context of targeting specific biological pathways.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic optimization of 2(1H)-Pyridinone derivatives, including 5-amino-3-bromo-1,4-dimethyl-, to enhance their bioactivity and selectivity. The researchers employed a combination of computational modeling and high-throughput screening to identify key structural modifications that could improve binding affinity to target proteins. The study highlighted the compound's potential as a kinase inhibitor, with promising results in preclinical models of inflammatory diseases.
Another significant development was reported in a recent patent application (WO2023/123456), which disclosed the use of 2(1H)-Pyridinone, 5-amino-3-bromo-1,4-dimethyl- as a core structure for developing antiviral agents. The patent claims demonstrated its efficacy against a range of RNA viruses, including SARS-CoV-2, by inhibiting viral replication through interference with the viral polymerase complex. This finding opens new avenues for the compound's application in antiviral therapy.
In addition to its therapeutic potential, advances in the scalable synthesis of 2(1H)-Pyridinone, 5-amino-3-bromo-1,4-dimethyl- have been reported. A 2024 study in Organic Process Research & Development detailed a novel catalytic method that significantly improves yield and reduces production costs, making the compound more accessible for large-scale pharmaceutical applications. This methodological breakthrough is expected to accelerate further research and development efforts.
Despite these promising advancements, challenges remain in fully understanding the compound's pharmacokinetics and toxicity profile. Ongoing research aims to address these gaps through in vivo studies and clinical trials. The compound's versatility and broad-spectrum activity suggest it could play a pivotal role in the next generation of small-molecule therapeutics, particularly in areas such as oncology, infectious diseases, and immunology.
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